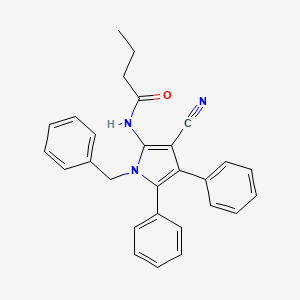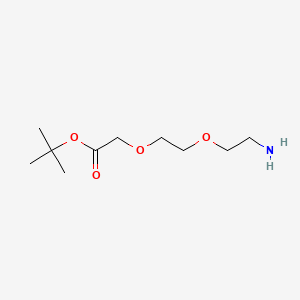![molecular formula C10H12ClN B2730105 (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride CAS No. 2140267-09-8](/img/structure/B2730105.png)
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride, also known as tetrabenazine, is a medication used to treat hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. It acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain.
作用機序
Tetrabenazine acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain. This results in a reduction in hyperkinetic movements and an improvement in motor symptoms. The exact mechanism of action of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee is not fully understood, but it is believed to involve a complex interplay between various neurotransmitters in the brain.
Biochemical and physiological effects:
Tetrabenazine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, leading to a reduction in hyperkinetic movements. In addition, it has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its therapeutic effects in other neurological disorders.
実験室実験の利点と制限
Tetrabenazine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the role of dopamine in hyperkinetic movement disorders. However, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee also has several limitations. It is a highly specific inhibitor of vesicular monoamine transporter 2, which may limit its usefulness for studying other aspects of dopamine neurotransmission. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has a relatively short half-life and may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee. One area of interest is the development of more selective inhibitors of vesicular monoamine transporter 2, which may have fewer side effects and be more effective in treating hyperkinetic movement disorders. Another area of interest is the investigation of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee's potential in the treatment of other neurological disorders, such as Tourette syndrome and obsessive-compulsive disorder. Finally, there is a need for further research on the long-term effects of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee treatment in patients with hyperkinetic movement disorders.
合成法
Tetrabenazine can be synthesized through a series of chemical reactions starting from 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-6-amine. The synthesis involves the protection of the amine group, followed by the reduction of the imine group with sodium borohydride. The resulting compound is then subjected to a series of reactions involving cyclization, deprotection, and quaternization to yield (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee hydrochloride.
科学的研究の応用
Tetrabenazine has been extensively studied for its therapeutic potential in hyperkinetic movement disorders. It has been shown to improve motor symptoms in patients with Huntington's disease and tardive dyskinesia. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has also been investigated for its potential in the treatment of other neurological disorders such as Tourette syndrome and obsessive-compulsive disorder.
特性
IUPAC Name |
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H/t8-,9+,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFSSSLTLSNEQC-HHDYSPPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]2N)C3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

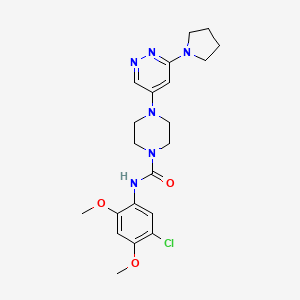

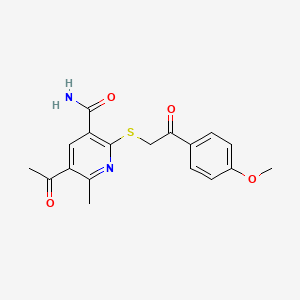
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2730026.png)
![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)
![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)


![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

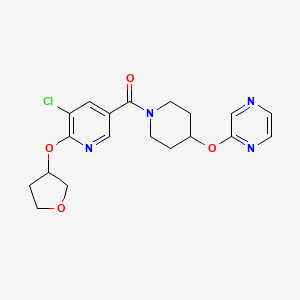
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)
